
VS-5584
Overview
Description
VS-5584 is a novel, low-molecular-weight dual inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . Preclinical studies demonstrate that this compound durably inhibits downstream PI3K/mTOR signaling markers, including phosphorylated AKT (p-AKT) and S6 kinase (p-S6), leading to reduced cancer cell proliferation and survival .
A unique feature of this compound is its preferential targeting of cancer stem cells (CSCs), which are often resistant to conventional therapies. In breast cancer models, this compound significantly reduced CSC populations (Aldefluor+ cells and tumorsphere formation), outperforming mTORC1-specific inhibitors like everolimus . Additionally, this compound shows favorable pharmacokinetics and tolerability in animal studies, supporting its clinical development . It has received orphan drug designation for mesothelioma and is under investigation in phase I trials for advanced solid tumors and lymphomas .
Preparation Methods
Chemical Reactions Analysis
VS-5584 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
VS-5584 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the PI3K/mTOR signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3K/mTOR signaling in cell growth, differentiation, and survival.
Medicine: this compound has shown promise in the treatment of various cancers, including those resistant to other therapies.
Mechanism of Action
VS-5584 exerts its effects by inhibiting the activity of both mTOR and all class I PI3K isoforms. This inhibition leads to the suppression of downstream signaling pathways that are crucial for cell growth, survival, and proliferation. The compound’s unique selectivity profile allows it to effectively target cancer cells while minimizing off-target effects .
Comparison with Similar Compounds
VS-5584 vs. Everolimus (mTORC1 Inhibitor)
Everolimus, an mTORC1 inhibitor, primarily targets the mTOR pathway but lacks PI3K inhibitory activity. In contrast, this compound's dual inhibition disrupts both upstream (PI3K) and downstream (mTOR) signaling nodes, leading to more comprehensive pathway suppression.
- CSC Targeting: this compound reduced CSC populations in MCF7 (ER+ breast cancer) and MDA-MB-231 (triple-negative breast cancer) xenografts, whereas everolimus showed minimal effects .
- Resistance Mechanisms : Everolimus often triggers feedback activation of AKT due to mTORC2 escape, whereas this compound’s PI3K inhibition mitigates this effect .
- Clinical Utility: Everolimus is FDA-approved for renal cell carcinoma and neuroendocrine tumors, while this compound is investigational but shows broader preclinical efficacy in PI3K/mTOR-dysregulated cancers .
Table 1: this compound vs. Everolimus
Parameter | This compound | Everolimus |
---|---|---|
Target Specificity | Dual PI3K/mTOR inhibitor | mTORC1 inhibitor |
CSC Reduction (Preclinical) | Significant (Aldefluor+ cells ↓) | Minimal |
Feedback AKT Activation | Suppressed | Observed |
Clinical Status | Phase I trials | FDA-approved |
Synergy with ERK Inhibitors (e.g., SCH772984)
This compound monotherapy induces compensatory ERK activation, a resistance mechanism observed in pancreatic ductal adenocarcinoma (PDAC) cells . Combining this compound with the ERK inhibitor SCH772984 enhances antitumor effects:
- Apoptosis Induction: In PDAC cells, the combination increased cleaved PARP and sub-G1 populations by 3-fold compared to monotherapy (p < 0.001) .
- Bcl-2 Family Modulation : SCH772984 abrogated this compound-induced Bcl-xL upregulation, shifting the balance toward pro-apoptotic Bim and Bax .
- In Vivo Efficacy: Combined treatment reduced tumor growth in PDAC xenografts by 60% vs. 30% with this compound alone .
Table 2: this compound + SCH772984 Synergy
Metric | This compound Alone | SCH772984 Alone | Combination |
---|---|---|---|
p-ERK Levels | ↑↑ | ↓↓ | ↓↓↓ |
Cell Death (Sub-G1) | 10% | 15% | 45%* |
Tumor Growth Inhibition | 30% | 20% | 60%* |
_p_ < 0.001 vs. monotherapy .
Synergy with Bcl-2 Inhibitors (e.g., ABT-737)
This compound synergizes with BH3 mimetics like ABT-737 to enhance apoptosis in melanoma:
- ABT-737 inhibits these anti-apoptotic proteins, amplifying caspase-3/-9 activation .
- In Vitro: ABT-737 reduced this compound’s IC₅₀ in A375 melanoma cells by 50% .
- In Vivo: Co-administration suppressed xenograft growth by 80% vs. 50% with this compound alone .
Table 3: this compound + ABT-737 Synergy
Parameter | This compound Alone | ABT-737 Alone | Combination |
---|---|---|---|
Caspase-3 Activation | ↑↑ | ↔ | ↑↑↑ |
Tumor Volume Reduction | 50% | 30% | 80%* |
_p_ < 0.05 vs. monotherapy .
Comparison with Desmethyl-VS-5584
Desmethyl-VS-5584, a dimethyl analog, retains PI3K/mTOR inhibitory activity but lacks detailed preclinical data. Structural modifications may alter pharmacokinetics, though this remains unstudied in the provided evidence .
Unique Advantages of this compound
- Broad Mutational Sensitivity : this compound is particularly effective in PIK3CA-mutant cancers, with preclinical IC₅₀ values 40% lower in mutant vs. wild-type cell lines .
- CSC Targeting : Reduces Aldefluor+ populations and tumorsphere formation, a feature absent in most PI3K/mTOR inhibitors .
- Dual Pathway Inhibition : Prevents compensatory AKT/ERK activation seen with single-target inhibitors .
Biological Activity
VS-5584, also known as SB2343, is a potent small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in the treatment of various cancers characterized by aberrant PI3K/mTOR signaling.
This compound functions as an ATP-competitive inhibitor, effectively blocking all class I PI3K isoforms (α, β, γ, δ) and mTOR kinase. The compound exhibits a range of inhibitory concentrations (IC50) for these targets:
- PI3Kα: 16 nmol/L
- PI3Kβ: 68 nmol/L
- PI3Kγ: 25 nmol/L
- PI3Kδ: 42 nmol/L
- mTOR: 37 nmol/L
These values indicate a high potency against these kinases, crucial for the regulation of cell growth and survival in cancer cells .
Inhibition of Tumor Growth
Research demonstrates that this compound induces a dose-dependent inhibition of PI3K/mTOR signaling within tumor tissues, leading to significant tumor growth suppression in various xenograft models. For instance, studies have shown that treatment with this compound results in substantial tumor regression in human cancer xenografts, including those resistant to other rapalogs .
Table: Summary of this compound's Biological Activity
Target | IC50 (nmol/L) | Effect on Tumor Growth |
---|---|---|
PI3Kα | 16 | Significant inhibition |
PI3Kβ | 68 | Moderate inhibition |
PI3Kγ | 25 | Significant inhibition |
PI3Kδ | 42 | Moderate inhibition |
mTOR | 37 | Significant inhibition |
Case Studies and Research Findings
- Renal Cell Carcinoma (RCC): A study highlighted that this compound significantly inhibited the proliferation and survival of RCC cells. In vitro assays demonstrated that treatment with this compound reduced cell viability and induced apoptosis. Notably, the combination of this compound with BRD4 inhibitors enhanced its anti-tumor effects .
- Cancer Stem Cells (CSCs): this compound has shown preferential activity against CSCs compared to non-CSCs. In mouse xenograft models, it effectively reduced CSC populations and their tumor-initiating capacity, suggesting its potential for overcoming therapeutic resistance associated with CSCs .
- Non-Small Cell Lung Cancer (NSCLC): Recent studies indicated that co-treatment with this compound and PLK1 inhibitors led to enhanced cancer cell death in NSCLC models. Transcriptomic analyses revealed that this compound alters gene expression related to cell cycle regulation and apoptosis pathways .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties following oral administration in murine models. It is well tolerated at therapeutic doses, which supports its potential for clinical application .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie VS-5584's inhibition of cancer cell proliferation?
this compound primarily blocks the PI3K/mTOR pathway, leading to G0/G1 cell cycle arrest and apoptosis. It reduces phosphorylation of downstream targets like S6K1, retinoblastoma protein, and cyclin-dependent kinases, while upregulating p21 and p27, which are critical for cell cycle regulation. Methodologically, these effects are validated via Western blotting for pathway markers, MTT assays for viability, and flow cytometry for cell cycle analysis .
Q. Which in vitro assays are most reliable for evaluating this compound's anticancer activity?
- MTT assay : Measures cell viability and proliferation inhibition.
- Flow cytometry : Quantifies apoptosis (Annexin V staining) and cell cycle distribution (propidium iodide staining).
- Clonogenicity assay : Assesses long-term proliferative capacity post-treatment.
- Western blotting : Validates pathway inhibition (e.g., p-AKT, p-S6) and apoptosis markers (cleaved caspases). These methods are standardized in neuroblastoma, melanoma, and PDAC models .
Q. How does this compound selectively target cancer stem cells (CSCs)?
this compound preferentially depletes CSCs by dual inhibition of PI3Kα/β and mTOR, disrupting survival signals critical for CSC maintenance. Aldefluor+ assays and siRNA knockdown studies confirm that simultaneous inhibition of these kinases reduces CSC populations by ~70% in breast and ovarian cancer models .
Advanced Research Questions
Q. What feedback mechanisms limit this compound's efficacy, and how can they be addressed?
this compound induces ERK activation as a compensatory survival pathway upon mTORC1 inhibition. This is detected via phospho-ERK Western blots and mitigated by combining this compound with ERK inhibitors (e.g., SCH772984), which synergistically enhance apoptosis and reduce tumor growth in PDAC xenografts. Dose-response experiments (0–4 µM) and time-course analyses (4–48 hrs) are critical for identifying resistance dynamics .
Q. What pharmacokinetic methodologies are used to study this compound in preclinical models?
A validated UPLC-MS/MS method quantifies this compound in rat plasma with >89.3% recovery and minimal matrix effects. Stability studies (30 days at −25°C, 12 hrs at 4°C) and freeze-thaw cycle tests ensure reliable pharmacokinetic profiling. This protocol supports dose optimization for in vivo efficacy studies .
Q. How does co-targeting Bcl-xL/Bcl-2 enhance this compound's activity in melanoma?
this compound does not downregulate Bcl-xL/Bcl-2, but their pharmacological inhibition (e.g., ABT-737) or siRNA knockdown sensitizes melanoma cells to this compound. Synergy is quantified via combination index (CI) calculations (e.g., CI < 1 indicates synergy) and validated in xenograft models. Caspase-3/-9 activity assays and Annexin V staining confirm enhanced apoptosis .
Q. How do genetic variations influence this compound response in different cancer subtypes?
KRAS-mutant PDAC cells exhibit differential ERK activation compared to wild-type KRAS lines, affecting this compound sensitivity. CRISPR-mediated gene editing or siRNA knockdown of KRAS, combined with phospho-proteomic profiling, identifies context-dependent resistance mechanisms. Patient-derived primary cell models are recommended for translational validation .
Q. Methodological Notes
- Data Interpretation : Discrepancies in IC50 values (e.g., 0.45–3.7 µM in PDAC) may arise from cell line heterogeneity. Normalize results to baseline pathway activity (e.g., p-AKT levels) .
- In Vivo Models : Subcutaneous xenografts and orthotopic models are preferred for evaluating tumor microenvironment interactions with this compound .
- Biomarker Analysis : Archival tumor biopsies and blood samples from clinical trials (NCT01991938) should assess CSC markers (e.g., Aldefluor+) and pathway phosphoproteins to correlate with treatment response .
Properties
IUPAC Name |
5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBGBLQCOOISAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677328 | |
Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246560-33-7 | |
Record name | VS-5584 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VS-5584 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12986 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VS-5584 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.